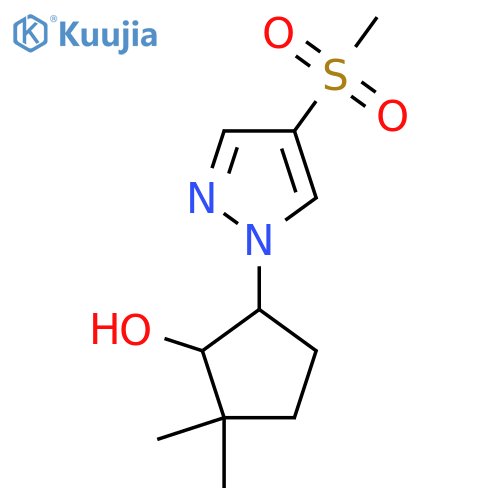Cas no 2137588-71-5 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol)

2137588-71-5 structure
商品名:5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol
- EN300-1115224
- 2137588-71-5
-
- インチ: 1S/C11H18N2O3S/c1-11(2)5-4-9(10(11)14)13-7-8(6-12-13)17(3,15)16/h6-7,9-10,14H,4-5H2,1-3H3
- InChIKey: OQDDOERHMYSYRF-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1CCC(C)(C)C1O)(=O)=O
計算された属性
- せいみつぶんしりょう: 258.10381361g/mol
- どういたいしつりょう: 258.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 80.6Ų
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115224-10.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 10g |
$4545.0 | 2023-06-09 | ||
| Enamine | EN300-1115224-1.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1115224-2.5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1115224-0.1g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1115224-1g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1115224-0.5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1115224-5.0g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1115224-10g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1115224-5g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1115224-0.05g |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol |
2137588-71-5 | 95% | 0.05g |
$888.0 | 2023-10-27 |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
2137588-71-5 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylcyclopentan-1-ol) 関連製品
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 624-75-9(Iodoacetonitrile)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
